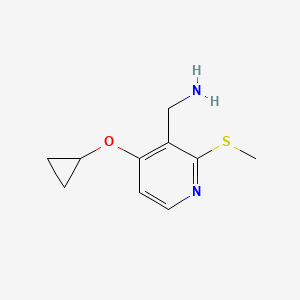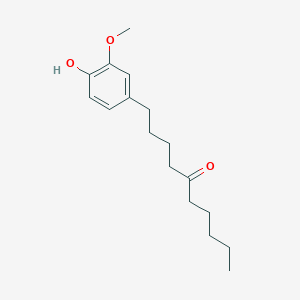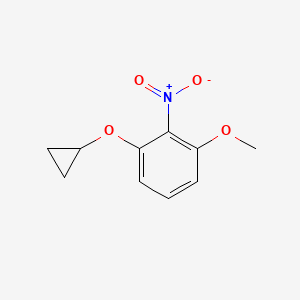
1-Cyclopropoxy-3-methoxy-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropoxy-3-methoxy-2-nitrobenzene is an organic compound with the molecular formula C10H11NO4 and a molar mass of 209.20 g/mol . It is a derivative of nitrobenzene, featuring a cyclopropoxy group and a methoxy group attached to the benzene ring. This compound is primarily used in research and development within the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropoxy-3-methoxy-2-nitrobenzene can be achieved through various organic reactions. One common method involves the nitration of 1-cyclopropoxy-3-methoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to avoid over-nitration.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropoxy-3-methoxy-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic aromatic substitution.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromic acid.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) can be used.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromic acid.
Major Products Formed
Reduction: 1-Cyclopropoxy-3-methoxy-2-aminobenzene.
Oxidation: 1-Cyclopropoxy-3-carboxy-2-nitrobenzene.
Scientific Research Applications
1-Cyclopropoxy-3-methoxy-2-nitrobenzene is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Cyclopropoxy-3-methoxy-2-nitrobenzene is primarily related to its functional groups. The nitro group is highly electron-withdrawing, which affects the electron density of the benzene ring and influences its reactivity in various chemical reactions. The methoxy group, being electron-donating, can activate the benzene ring towards electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-nitrobenzene (p-Nitroanisole): Similar to 1-Cyclopropoxy-3-methoxy-2-nitrobenzene but lacks the cyclopropoxy group.
1-Cyclopropoxy-2-nitrobenzene: Similar structure but without the methoxy group.
Uniqueness
This compound is unique due to the presence of both cyclopropoxy and methoxy groups on the benzene ring. This combination of electron-donating and electron-withdrawing groups provides a unique reactivity profile, making it valuable for specific synthetic applications.
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
1-cyclopropyloxy-3-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C10H11NO4/c1-14-8-3-2-4-9(10(8)11(12)13)15-7-5-6-7/h2-4,7H,5-6H2,1H3 |
InChI Key |
NIIVBLVVGTULPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


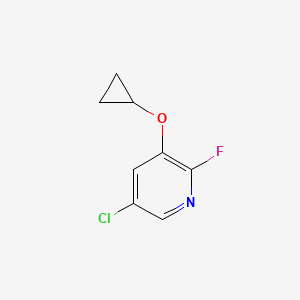
![2-(biphenyl-2-yloxy)-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B14814582.png)
![N-(2,4-dichlorophenyl)-4-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-4-oxobutanamide](/img/structure/B14814583.png)
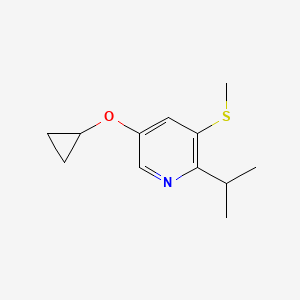
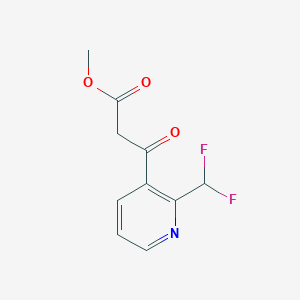
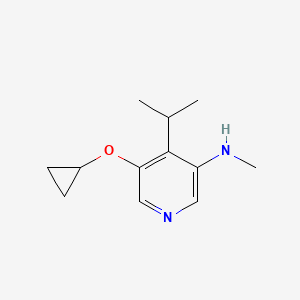
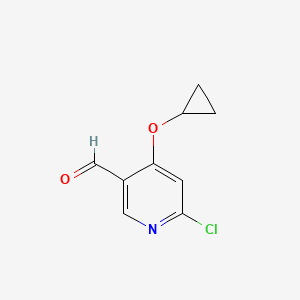
![5-[2-(2-ethoxyphenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14814623.png)
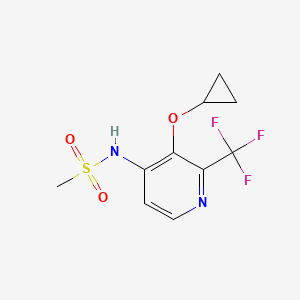
![(1R,3'S,4S,7R,17R)-7-hydroxy-3',6,7-trimethylspiro[2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione](/img/structure/B14814635.png)
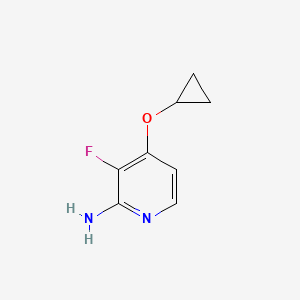
![N'-[2-(2,5-dimethylphenoxy)acetyl]furan-2-carbohydrazide](/img/structure/B14814652.png)
